20-Bromoicosanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

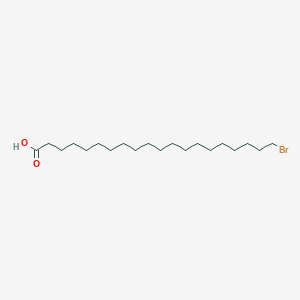

20-Bromoicosanoic acid is a long-chain fatty acid derivative with the molecular formula C20H39BrO2 It is characterized by the presence of a bromine atom at the 20th carbon position of the eicosanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 20-Bromoicosanoic acid typically involves the bromination of eicosanoic acid. One common method is the radical bromodecarboxylation of carboxylic acids using bromoisocyanurate as the brominating agent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where eicosanoic acid is treated with bromine or bromine-containing compounds under optimized conditions to achieve high yield and purity. The process parameters, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistency and efficiency.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Reduction Reactions: Reduction of this compound can lead to the formation of eicosanoic acid or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted eicosanoic acids.

Oxidation Products: Oxidized derivatives such as eicosanoic acid derivatives with additional functional groups.

Reduction Products: Eicosanoic acid and other reduced forms of the original compound.

Applications De Recherche Scientifique

20-Bromoicosanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Mécanisme D'action

The mechanism of action of 20-Bromoicosanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom at the 20th position can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Eicosanoic Acid: The parent compound without the bromine atom.

20-Chloroicosanoic Acid: Similar structure with a chlorine atom instead of bromine.

20-Iodoicosanoic Acid: Similar structure with an iodine atom instead of bromine.

Comparison:

Reactivity: The presence of different halogens (bromine, chlorine, iodine) affects the reactivity and chemical properties of the compounds. Bromine is more reactive than chlorine but less reactive than iodine.

Applications: Each halogenated derivative has unique applications based on its chemical properties. For example, 20-Bromoicosanoic acid may be preferred in certain synthetic applications due to its specific reactivity profile.

Activité Biologique

20-Bromoicosanoic acid is a halogenated fatty acid that has garnered attention for its unique biological activities. This compound, a derivative of icosanoic acid, exhibits various effects on cellular processes, particularly in the context of metabolic pathways and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological systems, and relevant case studies.

This compound can be characterized by its molecular structure, which includes a bromine atom substituted at the 20th carbon of the icosanoic acid chain. The general formula is C20H39BrO2. Its structure contributes to its biological activity, particularly in modulating enzymatic functions related to fatty acid metabolism.

The primary mechanism through which this compound exerts its effects is through the inhibition of specific enzymes involved in fatty acid metabolism. Similar compounds, such as 2-bromooctanoic acid, have been shown to inhibit β-oxidation of fatty acids in liver tissues and mitochondria . This inhibition can lead to alterations in energy metabolism and lipid accumulation within cells.

Enzymatic Inhibition

- β-Oxidation : Inhibition of β-oxidation pathways can result in increased levels of fatty acids and their derivatives within cells.

- Polyhydroxyalkanoic Acid (PHA) Synthesis : Compounds like this compound may also influence PHA synthesis by modulating coenzyme A derivatives that link fatty acid synthesis and PHA production .

Impact on Cellular Metabolism

Research indicates that this compound may affect cellular energy homeostasis by altering lipid profiles. The inhibition of β-oxidation leads to increased fatty acid concentrations, which can have downstream effects on cellular signaling pathways related to inflammation and metabolic disorders.

Case Studies

- Murine Models : In studies involving murine models, administration of brominated fatty acids has been linked to altered metabolic responses, including changes in body weight and fat distribution. These findings suggest potential applications in obesity research and metabolic syndrome.

- Colitis Models : A related compound, 2-bromooctanoate, has been shown to induce acute colitis in murine models when converted to its sodium salt form. This raises questions about the inflammatory potential of brominated fatty acids like this compound in gastrointestinal contexts .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other brominated fatty acids such as 2-bromooctanoic acid. Below is a summary table highlighting key differences and similarities:

| Compound | Molecular Formula | Main Biological Activity | Enzymatic Target |

|---|---|---|---|

| This compound | C20H39BrO2 | Inhibition of β-oxidation | Fatty acyl-CoA oxidase |

| 2-Bromooctanoic Acid | C8H15BrO2 | Inhibition of PHA synthesis | 3-ketothiolase |

Propriétés

IUPAC Name |

20-bromoicosanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39BrO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRBTQMRZOIMKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCC(=O)O)CCCCCCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.